molecular formula C20H19FN4O4 B11079662 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11079662
M. Wt: 398.4 g/mol
InChI Key: GFASEJVWXMZSPK-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, nitrophenyl, piperazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable dione precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of Fluorophenyl and Nitrophenyl Groups: These groups can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorophenyl and nitrophenyl groups can participate in substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorophenyl and nitrophenyl groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and nitrophenyl groups could play a role in these interactions by providing specific binding affinities.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-3-[4-(4-aminophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    1-(3-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of fluorophenyl and nitrophenyl groups in 1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19FN4O4/c21-14-2-1-3-17(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-16(7-5-15)25(28)29/h1-7,12,18H,8-11,13H2

InChI Key

GFASEJVWXMZSPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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